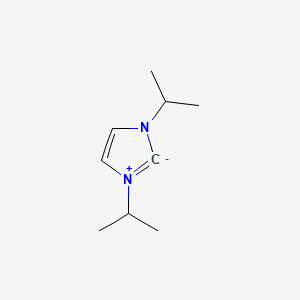
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene
Übersicht
Beschreibung
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is a type of N-heterocyclic carbene (NHC) ligand. It is also known as IPr, and it is one of the most important NHC ligands in the field of homogeneous catalysis . The empirical formula is C27H36N2, and its molecular weight is 388.59 .
Synthesis Analysis
The synthesis of this compound is based on the hash peralkylation concept. This involves the cost-effective, modular alkylation of aniline, an industrial chemical that is available in bulk . This approach has been demonstrated to be general in ligand design, as shown by the facile synthesis of other ligands that differ in steric properties and N-wingtip arrangement .Molecular Structure Analysis
The molecular structure of this compound is characterized by its sterically bulky and easily accessible NHC ligands . The structure is designed to optimize steric, electron-donating, and π-accepting properties .Chemical Reactions Analysis
This compound is used as a ligand for Pd complexes for amination reactions of aryl halides. It is also used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling . It has shown broad activity in various cross-coupling reactions in an array of N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a melting point of 213-217 °C and should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene has been used in the polymerization process. Raynaud et al. (2010) demonstrated its role in initiating or catalyzing metal-free ring opening polymerization of neat propylene oxide at 50°C, leading to well-defined alpha,omega-heterodifunctionalized poly(propylene oxide) oligomers (Raynaud, Nzahou Ottou, Gnanou, & Taton, 2010).
Chemical Reactions and Structures
The compound is involved in various chemical reactions and structural formations. For instance, Kuhn et al. (2002) explored its reaction with alkyl iodides, leading to the formation of different compounds depending on the iodide used. The mechanism of these reactions and the crystal structures of the products were discussed (Kuhn, Göhner, & Steimann, 2002). Additionally, Abu-Rayyan et al. (2005) reported its reaction with TeI4, forming a carbene adduct, with the crystal structure consisting of T-shaped monomeric fragments linked by weak Te·I interactions (Abu-Rayyan, Piludu, Kuhn, & Steimann, 2005).
Polymerization Catalysis
Raynaud et al. (2009) utilized this compound as a neutral organocatalyst for the group transfer polymerization (GTP) of methacrylic and acrylic monomers. This process was efficient at room temperature and resulted in the formation of polymethacrylates and polyacrylates with specific molar masses and polydispersities (Raynaud, Gnanou, & Taton, 2009).
Involvement in Cycloaddition Reactions
Merling et al. (2012) investigated the role of this compound in thermal 1,3-dipolar cycloaddition reactions. They found that this compound reacted with alkynes, nitriles, and alkenes bearing electron-withdrawing groups, forming stable NHC-boryl-substituted triazoles, tetrazoles, and triazolidines (Merling, Lamm, Geib, Lacôte, & Curran, 2012).
Catalytic Activity
Tekavec, Arif, and Louie (2004) explored the use of this compound in Ni(0)-catalyzed cycloadditions of CO2 with diynes. They found that the compound provided high regioselectivity under certain conditions, contributing to the formation of pyrones (Tekavec, Arif, & Louie, 2004).
Wirkmechanismus
Safety and Hazards
This compound should be handled with care as it can cause serious eye damage and irritation. When inhaled, it may cause respiratory irritation . Adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles . It is also recommended to keep away from sources of ignition and to take measures to prevent the build-up of electrostatic charge .
Zukünftige Richtungen
Given the tremendous importance of NHC ligands in homogenous catalysis, it is expected that this new class of NHCs will find rapid and widespread application . The development of new ligands based on the hash peralkylation concept, such as IPr#, Np#, and BIAN-IPr#, is expected to provide broad access for academic and industrial researchers for reaction optimization and screening .
Eigenschaften
IUPAC Name |
1,3-di(propan-2-yl)-2H-imidazol-1-ium-2-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQRBKCPDDIKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C[N+](=[C-]1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



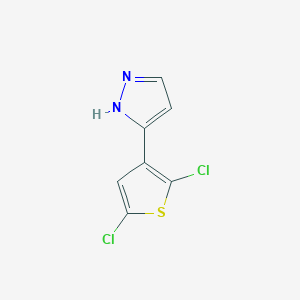
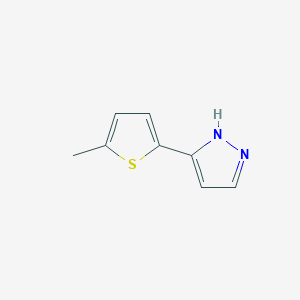
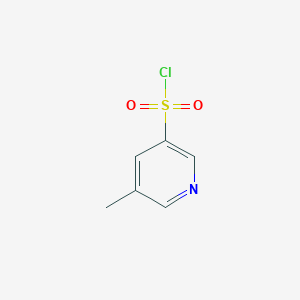
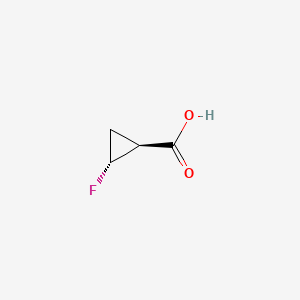

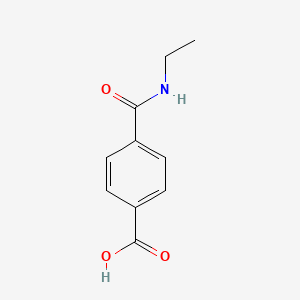
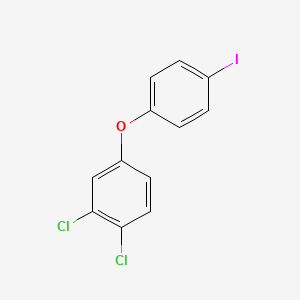

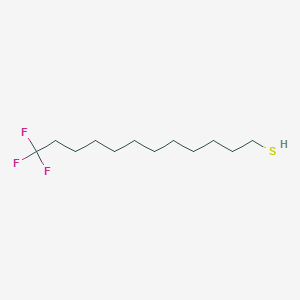
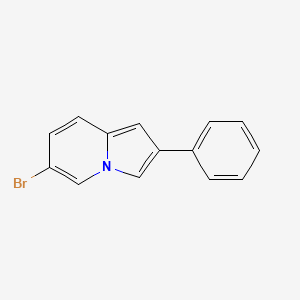
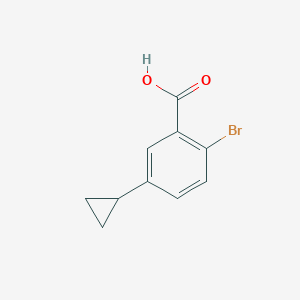
![1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane](/img/structure/B3040193.png)

